molecular formula C10H18N4 B3344569 cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene CAS No. 79236-92-3

cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene

Cat. No.: B3344569
CAS No.: 79236-92-3
M. Wt: 194.28 g/mol
InChI Key: YSPZOYMEWUTYDA-UHFFFAOYSA-N
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Description

cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene is a complex organic compound with the molecular formula C10H18N4 and a molecular weight of 194.28 g/mol . This compound is known for its unique structure, which includes a tetraazacyclopentane ring fused with an acenaphthylene moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene typically involves the reaction of glyoxal with cyclen (1,4,7,10-tetraazacyclododecane) under controlled conditions. One common method includes the use of pyruvaldehyde and ethanol at low temperatures, followed by the addition of glyoxal and benzotriazole in a water/ethanol mixture. The reaction is then completed with the addition of sodium borohydride

Chemical Reactions Analysis

cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene can be compared to other similar compounds, such as:

    Cyclen (1,4,7,10-tetraazacyclododecane): A simpler tetraazacycloalkane used as a ligand in coordination chemistry.

    Acenaphthylene derivatives: Compounds with similar acenaphthylene moieties but different functional groups or ring structures.

    Other tetraazacyclopentane derivatives: Compounds with variations in the substituents on the tetraazacyclopentane ring.

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1,4,7,10-tetrazatetracyclo[5.5.2.04,13.010,14]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-12-7-8-14-4-3-13-6-5-11(1)9(12)10(13)14/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPZOYMEWUTYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN3CCN4C3C2N1CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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